1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a triazole ring, a fluorine atom, and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Benzene Derivative Preparation: The starting material, 2-fluoro-5-methylbenzene, is prepared through halogenation and subsequent methylation reactions.
Triazole Formation: The benzene derivative undergoes a [3+2] cycloaddition reaction with azides to form the triazole ring.
Carbaldehyde Introduction: The triazole ring is then functionalized with a carbaldehyde group through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Types of Reactions:
Oxidation: The carbaldehyde group can undergo oxidation reactions to form carboxylic acids.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are typically used.
Substitution: Various nucleophiles, such as hydroxylamine (NH2OH) and ammonia (NH3), are employed.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the carbaldehyde group.
Aminotriazoles: Formed through the reduction of the triazole ring.
Substituted Triazoles: Resulting from the substitution of the fluorine atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of various diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The carbaldehyde group can form Schiff bases with amino groups, leading to the modulation of enzyme activities. The triazole ring can interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
1-(5-Fluoro-2-methylphenyl)pyrrolidine: This compound shares the fluorine and methyl groups but has a different heterocyclic structure.
2-Fluoro-5-methylphenyl isocyanate: Contains similar substituents but features an isocyanate group instead of a triazole ring.
Uniqueness: 1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combination of a triazole ring and a carbaldehyde group, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-9(11)10(4-7)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLTZYHGARGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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